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Compound of Interest

Compound Name: (R)-2-Methylmorpholine

CAS No.:
168038-14-0; 74572-13-7;

790184-33-7

Cat. No.: B2821071

Get Quote

Abstract (R)-2-Methylmorpholine (CAS: 790184-33-7) is a critical chiral building block in

modern medicinal chemistry, widely utilized to modulate the physicochemical properties and

metabolic stability of drug candidates. This guide provides an in-depth analysis of its absolute

configuration, conformational dynamics, and robust synthetic pathways. It is designed for

researchers requiring high-fidelity structural data and scalable manufacturing protocols.

Structural Analysis & Stereochemistry
Absolute Configuration (Cahn-Ingold-Prelog)
The chirality of (R)-2-methylmorpholine is defined at the C2 position. The assignment of the

(R)-configuration follows the Cahn-Ingold-Prelog (CIP) priority rules:

Priority 1: Oxygen atom (O1) – Highest atomic number.

Priority 2: C3 (Methylene attached to Nitrogen) – Bonded to N.

Priority 3: Methyl group (C-Me) – Bonded to H.
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Priority 4: Hydrogen atom (H) – Lowest atomic number.

Configuration Logic: When the molecule is oriented such that the lowest priority group (H) is

directed away from the viewer, the sequence 1 → 2 → 3 traces a clockwise direction,

confirming the (R) configuration.

Conformational Dynamics
The morpholine ring predominantly adopts a chair conformation to minimize torsional strain.

For (R)-2-methylmorpholine, the equilibrium is dominated by the conformer where the C2-

methyl group occupies the equatorial position.

Equatorial Preference: Placing the methyl group in the equatorial position avoids

destabilizing 1,3-diaxial interactions with the axial protons at C4 and C6.[1]

Nitrogen Inversion: The nitrogen atom undergoes rapid pyramidal inversion. However, the N-

substituent (H or alkyl) will also preferentially adopt an equatorial orientation in the lowest

energy state, though this is subject to solvent effects and steric bulk of the N-substituent.
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Figure 1: Conformational equilibrium of (R)-2-methylmorpholine. The equatorial methyl

conformer (Chair A) is thermodynamically favored due to the absence of 1,3-diaxial strain.

Synthesis & Manufacturing Protocols
Strategic Route Selection
While resolution of racemic 2-methylmorpholine is possible using chiral acids (e.g., tartaric

acid), it is often low-yielding (max 50%). The preferred route for high-purity (R)-isomer is

asymmetric synthesis from the chiral pool, specifically using (R)-Propylene Oxide or (R)-

Alanine derivatives.
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Protocol: Synthesis from (R)-Propylene Oxide
This route preserves the stereocenter established in the starting material, ensuring high

enantiomeric excess (ee).

Reagents:

Starting Material: (R)-(+)-Propylene Oxide (CAS: 15448-47-2)

Nucleophile: 2-Aminoethanol

Cyclization Agent: Sulfuric acid or Triphenylphosphine/DIAD (Mitsunobu conditions)

Step-by-Step Workflow:

Ring Opening:

React (R)-propylene oxide with excess 2-aminoethanol.

Mechanism:[2][3][4] The amine attacks the less hindered carbon of the epoxide

(regioselective ring opening), retaining the configuration at the chiral center.

Product: (R)-1-((2-hydroxyethyl)amino)propan-2-ol.

Cyclization (Acid-Mediated):

Treat the diol intermediate with concentrated H₂SO₄ at elevated temperature (140°C) or

use a milder Mitsunobu cyclization if functional group tolerance is required.

Note: Acid-mediated dehydration is robust but requires careful temperature control to

prevent racemization or polymerization.

Purification:

Basify the reaction mixture (pH > 12) with NaOH.

Extract with DCM or CHCl₃.

Distill or crystallize as the HCl salt (CAS: 168038-14-0).
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Figure 2: Synthetic workflow starting from (R)-Propylene Oxide. This route minimizes

racemization risk by utilizing the established chiral center of the epoxide.

Analytical Characterization
To validate the identity and purity of (R)-2-methylmorpholine, a combination of chiral HPLC

and NMR spectroscopy is required.

Chiral HPLC Method
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Standard reverse-phase columns cannot separate enantiomers.[5] Use a polysaccharide-

based chiral stationary phase.

Column: Chiralpak IA or IB (Immobilized Amylose/Cellulose derivatives).

Mobile Phase: Hexane : Ethanol : Diethylamine (90:10:0.1).

Detection: UV at 210 nm (low absorption, high concentration required) or Refractive Index

(RI).

Expected Result: The (R)-enantiomer will have a distinct retention time from the (S)-

enantiomer. Racemic standard injection is required for peak identification.

NMR Analysis[6]
¹H NMR (CDCl₃): The methyl doublet at ~1.1 ppm is characteristic.

Determination of ee (Mosher's Method):

Derivatize the morpholine nitrogen with (R)- or (S)-Mosher's acid chloride (MTPA-Cl).

Analyze ¹H or ¹⁹F NMR. The diastereomeric amides will show distinct chemical shifts for

the methyl doublet, allowing integration to calculate ee.

Medicinal Chemistry Applications
(R)-2-Methylmorpholine is a "privileged scaffold" in drug discovery. Its incorporation often

serves specific design goals:

Metabolic Stability: The methyl group at C2 blocks metabolic oxidation at the alpha-carbon, a

common clearance pathway for morpholines (CYP450 mediated).

Solubility: The morpholine oxygen acts as a hydrogen bond acceptor, improving aqueous

solubility compared to piperidine analogs.

Conformational Lock: The equatorial methyl group biases the ring conformation, potentially

reducing the entropic penalty upon binding to a protein target (e.g., Kinase hinge regions).
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Notable Classes:

Kinase Inhibitors: Used in PI3K and mTOR inhibitors to improve selectivity and

pharmacokinetic profiles.

Receptor Antagonists: Modulates basicity (pKa ~ 7.4) to optimize CNS penetration.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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